molecular formula C20H19NO4 B4407700 4-isobutoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

4-isobutoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B4407700
M. Wt: 337.4 g/mol
InChI Key: KMVLZQISYPICEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained attention for its potential use in scientific research. This compound is a benzamide derivative that has been synthesized through a multi-step process. The compound has been found to have interesting biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting this enzyme, the compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, it has been found to have antioxidant properties. This may be due to its ability to scavenge free radicals, which are molecules that can cause damage to cells and tissues. The compound has also been found to have anti-inflammatory properties, which may have implications for the treatment of diseases related to inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isobutoxy-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its ability to interact with biological systems. This makes it a promising candidate for further research into the treatment of diseases such as Alzheimer's. However, one limitation is the need for further research into the compound's safety and efficacy.

Future Directions

There are several future directions for research into 4-isobutoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. One area of research could focus on its potential use in the treatment of Alzheimer's disease. Another area of research could focus on its antioxidant properties and their potential use in the treatment of diseases related to oxidative stress. Further research could also investigate the compound's anti-inflammatory properties and their potential use in the treatment of diseases related to inflammation.

Scientific Research Applications

The compound has shown potential for use in scientific research due to its ability to interact with biological systems. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for the treatment of diseases such as Alzheimer's, where acetylcholine levels are decreased. The compound has also been found to have antioxidant properties, which may have implications for the treatment of diseases related to oxidative stress.

properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13(2)12-24-17-7-3-14(4-8-17)20(23)21-16-6-9-18-15(11-16)5-10-19(22)25-18/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVLZQISYPICEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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